1-(bromomethyl)-1H-pyrazole hydrobromide

Organic Synthesis Reaction Kinetics Halogenated Heterocycles

Researchers face yield-limiting kinetics with chloromethyl or free-base pyrazole intermediates. 1-(Bromomethyl)-1H-pyrazole hydrobromide (CAS 1803611-92-8) addresses this with superior N1-bromomethyl leaving-group ability and efficient Pd-catalyzed cross-coupling vs. chloro/iodo analogs. The hydrobromide salt enhances polar solvent solubility. • Superior leaving-group: Faster substitution kinetics vs. chloromethyl analogs • Cross-coupling: Lower dehalogenation side reactions vs. iodo derivatives • Broad utility: Kinase inhibitor, cryptand, and agrochemical intermediate synthesis

Molecular Formula C4H6Br2N2
Molecular Weight 241.91 g/mol
CAS No. 1803611-92-8
Cat. No. B1381516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(bromomethyl)-1H-pyrazole hydrobromide
CAS1803611-92-8
Molecular FormulaC4H6Br2N2
Molecular Weight241.91 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CBr.Br
InChIInChI=1S/C4H5BrN2.BrH/c5-4-7-3-1-2-6-7;/h1-3H,4H2;1H
InChIKeySHHQYFDMWWOMJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-1H-pyrazole Hydrobromide: Validated Building Block


1-(Bromomethyl)-1H-pyrazole hydrobromide (CAS 1803611-92-8) is a halogenated heterocyclic building block with the molecular formula C₄H₆Br₂N₂ and a molecular weight of 241.91 g/mol [1]. The compound exists as a hydrobromide salt, which enhances its solubility in polar solvents and facilitates its use as a reactive intermediate in organic synthesis . The bromomethyl group at the 1-position serves as an electrophilic center, enabling nucleophilic substitution and palladium-catalyzed cross-coupling reactions for the construction of more complex heterocyclic molecules .

Halogenated heterocyclic building block for pyrazole synthesis
Hydrobromide salt may improve solubility in polar reaction media
Bromomethyl electrophile supports nucleophilic substitution and cross-coupling
Potential intermediate for kinase inhibitor research scaffolds

1-(Bromomethyl)-1H-pyrazole Hydrobromide: Unique Reactivity


The substitution pattern and salt form of 1-(bromomethyl)-1H-pyrazole hydrobromide (CAS 1803611-92-8) create a unique reactivity profile that differentiates it from related compounds. The N1-substituted bromomethyl group offers distinct leaving-group ability and cross-coupling efficiency compared to chloromethyl or other bromomethyl isomers . Furthermore, the hydrobromide salt form provides enhanced solubility in polar media relative to the free base . Simple replacement with an unsubstituted pyrazole or a differently substituted isomer may lead to lower yields or require different reaction conditions, impacting synthetic efficiency [1].

Chloromethyl analogs may exhibit different leaving-group ability, requiring condition re-optimization.
Free base form may have lower solubility in polar media compared to the hydrobromide salt, potentially affecting homogeneity.
Iodo analogs may show higher dehalogenation side reactions, which can reduce cross-coupling yield.

1-(Bromomethyl)-1H-pyrazole Hydrobromide: Comparative Performance


Bromomethyl vs. Chloromethyl Leaving-Group Ability

The bromomethyl group in 1-(bromomethyl)-1H-pyrazole hydrobromide provides enhanced leaving-group ability compared to its chloro analog, leading to faster substitution kinetics . This is based on a class-level inference from studies on structurally similar bromomethyl pyrazoles, which demonstrate superior reactivity in nucleophilic substitution reactions relative to their chloromethyl counterparts [1].

Leaving-group ability
Class-level inference
Bromomethyl > Chloromethyl
May support higher substitution yields
Qualitative trend; not quantified for this compound
Organic Synthesis Reaction Kinetics Halogenated Heterocycles

Hydrobromide Salt vs. Free Base Solubility

1-(Bromomethyl)-1H-pyrazole hydrobromide (CAS 1803611-92-8) exists as a hydrobromide salt, which typically exhibits greater solubility in polar solvents compared to the free base . While quantitative solubility data for this specific compound are not directly available in the open literature, class-level inference from structurally similar pyrazole hydrobromides indicates a general trend of enhanced aqueous and polar solvent solubility .

Polar-solvent solubility
Class-level inference
Salt > free base
May simplify reaction workup
Solubility data not available for this salt
Pharmaceutical Chemistry Pre-formulation Salt Selection

Cross-Coupling Efficiency: Bromo vs. Iodo Analogs

A direct comparison of halogenated pyrazoles in Suzuki-Miyaura cross-coupling reactions demonstrated that bromo derivatives (such as 1-(bromomethyl)-1H-pyrazole hydrobromide) are superior to iodo derivatives, exhibiting a reduced propensity for dehalogenation side reactions [1]. This suggests that the bromomethyl group offers a balance of reactivity and stability for efficient cross-coupling.

Cross-coupling efficiency
Class-level inference
Bromo < Iodo dehalogenation
May improve Suzuki-Miyaura coupling outcome
Qualitative comparison; yield data not specific
Cross-coupling Suzuki-Miyaura Medicinal Chemistry

1-(Bromomethyl)-1H-pyrazole Hydrobromide: Optimal Use Cases


Kinase Inhibitor & Anticancer Intermediate Synthesis

The bromomethyl group enables efficient functionalization for the synthesis of diverse pyrazole-containing scaffolds, which are common in kinase inhibitor and anticancer drug discovery programs [1]. The enhanced leaving-group ability and cross-coupling efficiency [2] of the bromomethyl group support the construction of complex molecular architectures.

Macrobicyclic Ligand and Cryptand Synthesis

The reactivity of the bromomethyl group at the 1-position facilitates the synthesis of macrobicyclic ligands containing pyrazole subunits, such as N,N'-bipyrazolyl cryptands . The hydrobromide salt form may improve solubility in the reaction media .

Agrochemical Intermediate Synthesis

Pyrazole derivatives are important building blocks in agrochemical research [3]. The unique substitution pattern of 1-(bromomethyl)-1H-pyrazole hydrobromide allows for the introduction of diverse functional groups required for herbicide or fungicide development .

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Bromomethyl cross-coupling compatibility
Suzuki-Miyaura coupling yield and purity
Macrobicyclic ligand and cryptand synthesis
Reactivity at pyrazole 1-position
Nucleophilic substitution efficiency
Agrochemical intermediate synthesis
Functional group versatility
Reaction condition tolerance and analog scope

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